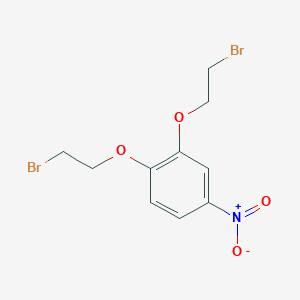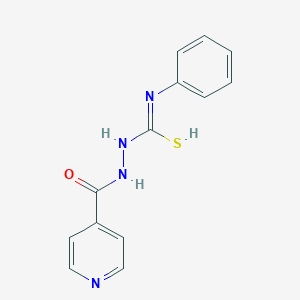![molecular formula C23H21FN2O5S B7728878 2-[[2-(2-Fluorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B7728878.png)
2-[[2-(2-Fluorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(2-Fluorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, a fluorophenoxy group, and an ethyl ester moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Fluorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Fluorophenoxy Acetyl Intermediate: This step involves the reaction of 2-fluorophenol with acetic anhydride in the presence of a catalyst such as pyridine to form 2-(2-fluorophenoxy)acetyl chloride.
Amidation Reaction: The intermediate is then reacted with 4-methyl-3-thiophenecarboxylic acid ethyl ester in the presence of a base like triethylamine to form the desired amide.
Coupling with Phenylamine: Finally, the compound is coupled with phenylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-(2-Fluorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[[2-(2-Fluorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-[[2-(2-Fluorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[[2-(2-Chlorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester
- 2-[[2-(2-Bromophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester
Uniqueness
The presence of the fluorophenoxy group in 2-[[2-(2-Fluorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its chlorinated and brominated analogs.
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(2-fluorophenoxy)acetyl]amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5S/c1-3-30-23(29)19-14(2)20(21(28)25-15-9-5-4-6-10-15)32-22(19)26-18(27)13-31-17-12-8-7-11-16(17)24/h4-12H,3,13H2,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSOKWUMMCVUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID](/img/structure/B7728813.png)

![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]pyridine-4-carboxamide](/img/structure/B7728821.png)



![N'-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7728866.png)
![(5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7728871.png)
![N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B7728882.png)





